molecular formula C21H24ClN3O2S2 B2656467 N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1215730-94-1

N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No.: B2656467
CAS No.: 1215730-94-1
M. Wt: 450.01
InChI Key: JAJARRXSWTXKFS-UHFFFAOYSA-N
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Description

N-(6-(Methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a benzothiazole-derived compound featuring a methylthio (-SMe) substituent at the 6-position of the benzothiazole core, a benzamide group at the 2-position, and a morpholinoethyl moiety attached to the secondary amine. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2.ClH/c1-27-17-7-8-18-19(15-17)28-21(22-18)24(10-9-23-11-13-26-14-12-23)20(25)16-5-3-2-4-6-16;/h2-8,15H,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJARRXSWTXKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer and bacterial infections. This article reviews its synthesis, mechanism of action, biological activity, and relevant case studies.

Synthesis and Structure

The compound is synthesized through a series of chemical reactions involving benzothiazole derivatives. The general synthetic route includes the coupling of substituted 2-amino benzothiazoles with appropriate amine derivatives. The presence of both a methylthio group and a morpholinoethyl side chain contributes to its unique chemical properties and biological activity.

Target and Mode of Action

The compound primarily targets the enzyme DprE1 in Mycobacterium tuberculosis, inhibiting its function and leading to the bacterium's death. This inhibition disrupts the cell wall biosynthesis pathway, which is crucial for the survival of M. tuberculosis .

Biochemical Pathways

The interaction with DprE1 affects several biochemical pathways:

  • Cell Wall Biosynthesis : Inhibition leads to compromised structural integrity of bacterial cells.
  • Apoptosis Induction : In cancer cells, it promotes apoptosis and cell cycle arrest by modulating key signaling pathways .

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various strains of bacteria, including those resistant to conventional antibiotics .

Anticancer Properties

The compound has demonstrated promising anticancer activity in several studies:

  • Cell Proliferation Inhibition : It significantly inhibits the proliferation of cancer cell lines such as A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer) .
  • Cytotoxicity : The compound exhibits cytotoxic effects at low micromolar concentrations, leading to increased apoptosis rates in treated cells .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antitumor Activity :
    • A novel series of benzothiazole derivatives were synthesized, including this compound.
    • Results indicated that these compounds inhibited tumor growth in vitro, with IC50 values suggesting strong potential for further development as anticancer agents .
  • Antimicrobial Effectiveness :
    • In a comparative study, this compound showed enhanced antibacterial activity compared to other benzothiazole derivatives.
    • The mechanism was linked to its ability to disrupt bacterial cell wall synthesis effectively .

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamidesBenzothiazole core with varied substitutionsAnticancer and antimicrobial
6-Chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineSimilar core structureStrong anticancer properties
4-Methoxy-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamideAdditional methoxy groupEnhanced reactivity and biological activity

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Benzothiazole Derivatives

Compound Name Substituents on Benzothiazole Benzamide Modifications Key Functional Groups Applications/Properties References
N-(6-(Methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide HCl 6-SMe N-linked 2-morpholinoethyl group Morpholine, hydrochloride salt Hypothesized kinase inhibition -
N-(Benzo[d]thiazol-2-yl)benzamide (1.2b) None Unsubstituted benzamide Amide bond Structural reference
N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide 6-NO₂ Unsubstituted benzamide Nitro group Intermediate for corrosion inhibitors
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide (ABTB) 6-NH₂ Unsubstituted benzamide Amino group Corrosion inhibition (94% efficacy)
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide 6-CF₃ 2-Phenylacetamide Trifluoromethyl, acetamide Kinase inhibition (patented)

Key Observations :

Substituent Position and Activity :

  • The 6-position of benzothiazole is critical for modulating electronic and steric properties. For example:
  • 6-NO₂ (in nitro derivatives) acts as an electron-withdrawing group, enhancing reactivity for reduction to 6-NH₂ (ABTB), a corrosion inhibitor .
  • The morpholinoethyl group in the target compound likely enhances solubility and bioavailability compared to unsubstituted analogs like 1.2b .

Biological Activity: ABTB (6-NH₂ derivative) exhibits 94% corrosion inhibition efficiency due to its electron-donating amino group, which facilitates adsorption onto metal surfaces .

Physicochemical Properties :

  • Melting Points : Unsubstituted benzothiazole benzamides (e.g., 1.2b) melt at 190–198°C, while methyl- or chloro-substituted derivatives (e.g., 1.2c, 1.2d) exhibit higher melting points (290–300°C), indicating increased crystallinity .
  • Solubility : The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs like ABTB or nitro derivatives .

Spectral Characterization

  • FT-IR : Amide C=O stretches (~1650–1680 cm⁻¹) and benzothiazole C=N/C-S vibrations (~1500–1600 cm⁻¹) are common across all analogs .
  • NMR: 1H-NMR: Aromatic protons in benzothiazole (δ 7.5–8.5 ppm) and benzamide (δ 7.0–7.5 ppm) are consistent. The morpholinoethyl group would show signals at δ 2.5–3.5 ppm (morpholine ring) . 13C-NMR: Carbonyl carbons (δ ~165 ppm) and quaternary benzothiazole carbons (δ ~150–160 ppm) are characteristic .

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